6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol
Description
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a phenylethyl sulfanyl group attached to the purine ring
Properties
IUPAC Name |
6-(2-phenylethylsulfanyl)-3,7-dihydropurin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-13-16-11-10(14-8-15-11)12(17-13)19-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWMEVGIBHEXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=O)NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol typically involves the reaction of 6-chloropurine with 2-phenylethyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the phenylethyl sulfanyl group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The phenylethyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as MTH1, which is involved in cancer cell metabolism.
Biochemistry: The compound is used in the study of purine metabolism and its role in cellular processes.
Pharmacology: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industrial Applications: It is explored for its use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme MTH1, which prevents the incorporation of oxidized nucleotides into DNA, thereby reducing oxidative stress in cancer cells . The compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of damaged nucleotides, which can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-hydroxylphenethyl sulfanyl-oxopyrimidines: These compounds have similar sulfanyl and phenylethyl groups but differ in the core structure.
Uniqueness
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol is unique due to its specific interaction with the MTH1 enzyme, making it a promising candidate for targeted cancer therapy. Its structural features allow for selective binding and inhibition, distinguishing it from other purine derivatives and sulfanyl compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
